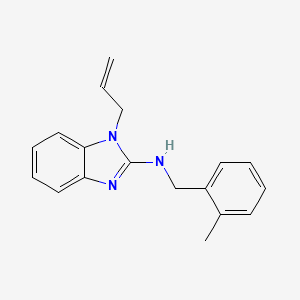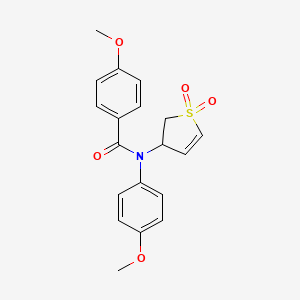![molecular formula C23H22N2O4S B11416265 7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-cyano-7-(3,4-diméthoxyphényl)-3-hydroxy-3-(4-méthylphényl)-5-oxo-2,3,6,7-tétrahydro-5H-[1,3]thiazolo[3,2-a]pyridine est un composé hétérocyclique complexe. Il appartient à la classe des thiazolopyridines, connues pour leurs diverses activités biologiques. Ce composé présente un cycle thiazole fusionné à un cycle pyridine, et il est substitué par divers groupes fonctionnels, notamment des groupes méthoxy, hydroxy et méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-cyano-7-(3,4-diméthoxyphényl)-3-hydroxy-3-(4-méthylphényl)-5-oxo-2,3,6,7-tétrahydro-5H-[1,3]thiazolo[3,2-a]pyridine peut être réalisée par une réaction à plusieurs composants. Une méthode efficace implique une réaction en cascade à cinq composants utilisant de la cyanoacétohydrazide, diverses acétophénones, des aldéhydes aromatiques, du 1,1-bis(méthylthio)-2-nitroéthylène et du chlorhydrate de cystéamine dans l'éthanol à reflux . Cette approche implique plusieurs étapes réactionnelles, notamment la formation de N,S-acétal, la condensation de Knoevenagel, la réaction de Michael, la tautomérie imine-énamine et la N-cyclisation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. la réaction à plusieurs composants décrite ci-dessus peut être adaptée à la synthèse à grande échelle en optimisant les conditions réactionnelles, en utilisant des réacteurs à flux continu et en employant des techniques de synthèse automatisée pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-cyano-7-(3,4-diméthoxyphényl)-3-hydroxy-3-(4-méthylphényl)-5-oxo-2,3,6,7-tétrahydro-5H-[1,3]thiazolo[3,2-a]pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrogène gazeux (H2) avec catalyseur au palladium (Pd/C)
Substitution : Hydrure de sodium (NaH), halogénoalcanes
Principaux produits
Oxydation : Formation de dérivés carbonylés
Réduction : Formation de dérivés aminés
Substitution : Formation de divers dérivés substitués
Applications de la recherche scientifique
Le 8-cyano-7-(3,4-diméthoxyphényl)-3-hydroxy-3-(4-méthylphényl)-5-oxo-2,3,6,7-tétrahydro-5H-[1,3]thiazolo[3,2-a]pyridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Peut être utilisé dans la synthèse d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 8-cyano-7-(3,4-diméthoxyphényl)-3-hydroxy-3-(4-méthylphényl)-5-oxo-2,3,6,7-tétrahydro-5H-[1,3]thiazolo[3,2-a]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. L'activité biologique du composé est attribuée à sa capacité à inhiber les enzymes et à interférer avec les processus cellulaires. Par exemple, il peut inhiber les enzymes bactériennes, conduisant à la perturbation de la synthèse de la paroi cellulaire bactérienne et finalement à la mort cellulaire .
Applications De Recherche Scientifique
7-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for therapeutic applications due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolo[3,2-a]pyridines : Ces composés partagent la même structure de base et présentent des activités biologiques similaires, notamment des propriétés antibactériennes et antifongiques.
Unicité
Le 8-cyano-7-(3,4-diméthoxyphényl)-3-hydroxy-3-(4-méthylphényl)-5-oxo-2,3,6,7-tétrahydro-5H-[1,3]thiazolo[3,2-a]pyridine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de groupes méthoxy, hydroxy et méthylphényl améliore son potentiel en tant qu'échafaudage polyvalent pour le développement de médicaments et d'autres applications.
Propriétés
Formule moléculaire |
C23H22N2O4S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O4S/c1-14-4-7-16(8-5-14)23(27)13-30-22-18(12-24)17(11-21(26)25(22)23)15-6-9-19(28-2)20(10-15)29-3/h4-10,17,27H,11,13H2,1-3H3 |
Clé InChI |
JPYLYXYLTRZCQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C=C4)OC)OC)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11416193.png)
![11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416194.png)


![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11416209.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11416212.png)
![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)

![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416248.png)
![Methyl 5-(3,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11416255.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)
![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)

